molecular formula C13H12N2O4S B7787749 1-[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]-2-pyrrolidinecarboxylic acid

1-[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]-2-pyrrolidinecarboxylic acid

Cat. No.: B7787749
M. Wt: 292.31 g/mol
InChI Key: HAUMQCSUBABHPJ-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]-2-pyrrolidinecarboxylic acid is a complex organic compound featuring a thiazole ring, a furan ring, and a pyrrolidine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]-2-pyrrolidinecarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a furan aldehyde with a thiazole derivative under acidic or basic conditions to form the intermediate compound. This intermediate is then reacted with a pyrrolidine carboxylic acid derivative to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Industrial methods focus on maximizing yield, reducing reaction time, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]-2-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride to yield corresponding alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced alcohols, and substituted thiazole compounds. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

1-[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]-2-pyrrolidinecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

1-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c16-11-10(7-8-3-2-6-19-8)20-13(14-11)15-5-1-4-9(15)12(17)18/h2-3,6-7,9H,1,4-5H2,(H,17,18)/b10-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUMQCSUBABHPJ-YFHOEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC(=O)C(=CC3=CC=CO3)S2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)C2=NC(=O)/C(=C/C3=CC=CO3)/S2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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